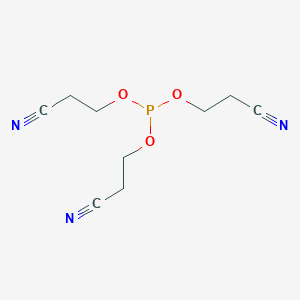
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position and an acetamide group at the 4th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-fluorouracil
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at elevated temperatures, around 100-150°C, in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-(5-fluoro-2,4-dioxo-1,2-dihydropyrimidin-4-yl)acetamide.
Reduction: Formation of N-(5-fluoro-2-hydroxy-1,2-dihydropyrimidin-4-yl)acetamide.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in rapidly dividing cells, such as cancer cells. The fluorine atom at the 5th position enhances its binding affinity to the target enzymes, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
5-fluorouracil: A widely used anticancer drug with a similar pyrimidine structure but without the acetamide group.
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Another pyrimidine derivative with a benzamide group instead of an acetamide group.
5-fluorocytidine: A nucleoside analog with a similar fluorinated pyrimidine base.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
2711-88-8 |
|---|---|
Formule moléculaire |
C6H6FN3O2 |
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H6FN3O2/c1-3(11)9-5-4(7)2-8-6(12)10-5/h2H,1H3,(H2,8,9,10,11,12) |
Clé InChI |
QVYCPSLFHSYJLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NC(=O)N1)F |
SMILES canonique |
CC(=O)NC1=C(C=NC(=O)N1)F |
| 2711-88-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)


![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)




![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)

